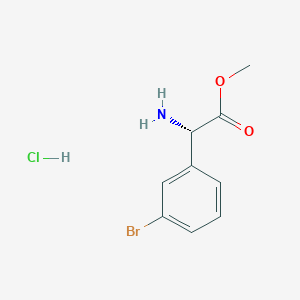![molecular formula C12H18N2O5 B6279931 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 2649023-48-1](/img/no-structure.png)
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.3. The purity is usually 95.
BenchChem offers high-quality 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(tert-butoxycarbonyl)azetidin-3-ol, which is then converted to 3-(tert-butoxycarbonyl)azetidin-3-amine. The second intermediate is 4,5-dihydro-1,2-oxazole-5-carboxylic acid, which is then activated with N,N'-dicyclohexylcarbodiimide (DCC) and coupled with the amine intermediate to form the final product.", "Starting Materials": [ "tert-butyl 3-hydroxyazetidine-3-carboxylate", "sodium hydride", "tert-butyl chloroformate", "4,5-dihydro-1,2-oxazole-5-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(tert-butoxycarbonyl)azetidin-3-ol", "tert-butyl 3-hydroxyazetidine-3-carboxylate is treated with sodium hydride in dry DMF to form the corresponding sodium salt. This is then reacted with tert-butyl chloroformate to form tert-butyl 3-(tert-butoxycarbonyl)azetidine-3-carboxylate. The ester is then hydrolyzed with aqueous HCl to form 3-(tert-butoxycarbonyl)azetidin-3-ol.", "Step 2: Synthesis of 3-(tert-butoxycarbonyl)azetidin-3-amine", "3-(tert-butoxycarbonyl)azetidin-3-ol is treated with sodium hydride in dry DMF to form the corresponding sodium salt. This is then reacted with tert-butyl chloroformate to form tert-butyl 3-(tert-butoxycarbonyl)azetidine-3-carboxylate. The ester is then reduced with lithium aluminum hydride to form 3-(tert-butoxycarbonyl)azetidin-3-amine.", "Step 3: Synthesis of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid", "4,5-dihydro-1,2-oxazole-5-carboxylic acid is activated with DCC in dry DMF. 3-(tert-butoxycarbonyl)azetidin-3-amine is then added to the reaction mixture and stirred at room temperature for several hours. The reaction mixture is then filtered and the filtrate is concentrated. The residue is purified by column chromatography to yield the final product." ] } | |
Numéro CAS |
2649023-48-1 |
Nom du produit |
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Formule moléculaire |
C12H18N2O5 |
Poids moléculaire |
270.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




